molecular formula C15H13N5O2 B2363036 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 876898-40-7

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B2363036
CAS No.: 876898-40-7
M. Wt: 295.302
InChI Key: UGCPZMKQDHATOO-UHFFFAOYSA-N
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Description

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the amino and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. One common method includes the reaction of 5-amino-pyrazole with 3,4-dimethoxybenzaldehyde and malononitrile under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and photophysical properties. This structural feature distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific applications.

Properties

IUPAC Name

7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c1-21-12-4-3-9(5-13(12)22-2)11-8-19-20-14(17)10(6-16)7-18-15(11)20/h3-5,7-8H,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCPZMKQDHATOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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